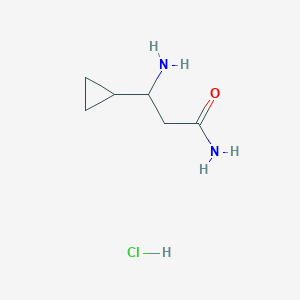

3-Amino-3-cyclopropylpropanamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-3-cyclopropylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUPZEUAZZOGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via L-Norvaline Derivatives (Patented Method)

This method uses L-norvaline ((S)-2-aminopentanoic acid) as the chiral starting material and proceeds through several key steps:

| Step | Reaction Description | Reagents & Conditions | Outcome/Product |

|---|---|---|---|

| a) Benzylation | L-norvaline reacted with excess benzyl halide in presence of base | Base: typically sodium hydroxide or lithium hydroxide; solvent: aqueous/methanol or THF | Formation of tribenzylated intermediate ((S)-benzyl-2-(dibenzylamino)pentanoate) |

| b) Hydrolysis | Hydrolysis of tribenzyl intermediate to acid | Base: sodium hydroxide or lithium hydroxide; aqueous environment | (S)-2-(dibenzylamino)pentanoic acid |

| c) Amide formation | Coupling with N,O-dimethylhydroxylamine using carbodiimide coupling agents | Coupling agents: 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT); base: N-methylmorpholine; solvent: methylene chloride; temp: room temperature | Formation of (S)-2-(dibenzylamino)-N-methoxy-N-methylpentanamide |

| d) Reduction | Reduction of amide to aldehyde | Reducing agent: lithium aluminum hydride (LiAlH4); solvent: tetrahydrofuran (THF) | (S)-2-(dibenzylamino)pentanal |

| e) Cyclopropyl isocyanide addition | Addition of cyclopropylisocyanide to aldehyde | Solvent: methylene chloride; temp: 0-5°C to 25-30°C; acid catalyst: acetic acid | Formation of (2S,3S)-3-(dibenzylamino)-2-acetoxyalkanenitrile intermediate |

| f) Hydrolysis | Base hydrolysis of acetoxy group | Base: aqueous sodium hydroxide; solvent: methanol; temp: 0-5°C to room temperature | (2S,3S)—N-cyclopropyl-3-(dibenzylamino)-2-hydroxyalkanamide |

| g) Hydrogenation | Removal of benzyl protecting groups | Catalyst: palladium hydroxide or palladium on carbon; hydrogen pressure: 40-60 psi; solvent: methanol; temp: room temperature | Final product: (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide hydrochloride |

This sequence yields the target compound with high stereochemical purity and is well-documented in patents US20090312571A1 and US8143448B2.

Chiral Synthesis from Sorbic Acid tert-Butyl Ester (Chinese Patent CN103288671B)

This method emphasizes fewer steps and cost-efficiency:

| Step | Reaction Description | Reagents & Conditions | Outcome/Product |

|---|---|---|---|

| A) Addition and Oxidation | Addition of (S)-N-benzyl-1-phenylethylamine lithium salt to sorbic acid tert-butyl ester, followed by oxidation with camphorsulfonyl oxaziridine | Raw material: sorbic acid tert-butyl ester; reagents: (S)-N-benzyl-1-phenylethylamine lithium salt, camphorsulfonyl oxaziridine | (3S)-3-(benzyl((S)-1-styroyl)amino)-2-hydroxy-4-hexenoic acid tert-butyl ester |

| B) Deprotection | Removal of tert-butyl protecting group | Reagent: formic acid | (3S)-3-(benzyl((S)-1-styroyl)amino)-2-hydroxy-4-hexenoic acid |

| C) Amide Formation | Condensation with cyclopropylamine | Coupling agents: N-hydroxysuccinimide (NHS), 1-ethyl-(3-dimethylaminopropyl)phosphinylidyne diimmonium salt hydrochlorate | (3S)-3-(benzyl((S)-1-styroyl)amino)-N-cyclopropyl-2-hydroxy-4-hexene acid amide |

| D) Hydrogenation | Benzyl deprotection and formation of hydrochloride salt | Hydrogenation catalyst; conditions not explicitly detailed | (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

This approach reduces the number of reaction steps and shortens the synthesis cycle while maintaining strong applicability and cost advantages.

Comparative Data Table of Key Preparation Steps

| Preparation Aspect | L-Norvaline Route | Sorbic Acid tert-Butyl Ester Route | Carbodiimide Coupling Method |

|---|---|---|---|

| Starting Material | L-norvaline | Sorbic acid tert-butyl ester | Carboxylic acid derivatives |

| Key Protecting Groups | Benzyl groups | tert-Butyl ester, benzyl groups | None or minimal |

| Chiral Induction | From L-norvaline stereochemistry | Chiral amine addition and oxidation | Depends on chiral acid or amine |

| Amide Bond Formation | EDCI/HOBT coupling | NHS and phosphinylidyne diimmonium salt | DCC or EDCI with NHS |

| Cyclopropyl Introduction | Cyclopropylisocyanide addition | Cyclopropylamine condensation | Amine coupling with cyclopropylamine |

| Final Deprotection | Hydrogenation (Pd catalyst) | Hydrogenation (Pd catalyst) | Not always required |

| Reaction Time | Several steps, each 12-24 h | Fewer steps, shorter cycle | Coupling 12-24 h, variable for other steps |

| Advantages | High stereoselectivity, well-established | Fewer steps, cost-effective | Simplicity, broad applicability |

| Disadvantages | Multi-step, costly reagents | Requires chiral amine and oxidation step | Byproduct removal needed |

Research Findings and Notes

The use of carbodiimide coupling reagents such as EDCI combined with additives like HOBT or NHS is critical for efficient amide bond formation with minimized side reactions and racemization.

Hydrogenation with palladium catalysts effectively removes benzyl protecting groups and simultaneously converts intermediates to hydrochloride salts, facilitating purification and isolation.

The chiral integrity of the product is maintained by starting from optically pure amino acid precursors or by chiral auxiliary-mediated addition and oxidation steps.

The cyclopropyl group introduction is typically achieved via nucleophilic addition of cyclopropylamine or cyclopropylisocyanide to aldehyde or activated intermediates, ensuring regio- and stereoselectivity.

The method from sorbic acid tert-butyl ester offers a more economical and shorter synthetic route compared to traditional amino acid-based routes, which is advantageous for industrial scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution with electrophilic partners, particularly in triazine-based systems:

Key mechanistic insight : The amine attacks electrophilic carbons in triazine or chlorinated scaffolds, with temperature-controlled regioselectivity. Steric effects from the cyclopropane ring influence reaction rates .

Amide Coupling and Protection

The amide group participates in protection/deprotection strategies for further functionalization:

Example protocol (from kinase inhibitor synthesis ):

text1. React 3-amino-3-cyclopropylpropanamide hydrochloride (1.2 eq) with chlorotriazine (1.0 eq) 2. Use DIPEA (3.0 eq) in anhydrous DMF at −10°C 3. Warm gradually to RT over 4 h 4. Isolate via EtOAc extraction (82% yield)

Cyclopropane Ring-Modified Reactions

The strained cyclopropane enables unique transformations:

| Reaction | Conditions | Observations | Source |

|---|---|---|---|

| Hydrogenolysis | H₂/Pd-C, EtOH, 40°C | Ring opening to linear chain | |

| Photochemical [2+2] cycloaddition | UV light, CH₂Cl₂ | Forms bicyclic lactams |

Notable limitation : The cyclopropane demonstrates remarkable stability under acidic conditions (pH 2-6) but undergoes ring-opening in strong bases (pH >10) .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt displays distinct reactivity profiles:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <2.5 | Protonated amine | Enhanced electrophilic character |

| 2.5-8.0 | Zwitterionic form | Low solubility in apolar solvents |

| >8.0 | Free base | Nucleophilic amine availability |

Comparative Reactivity Data

Benchmarking against structural analogs:

| Compound | Relative Reaction Rate (vs HCl salt) | Reference Substrate |

|---|---|---|

| 3-Amino-3-cyclohexylpropanamide | 0.45× | Benzyl chloride |

| 3-Amino-N-methylpropanamide | 1.2× | Benzyl chloride |

| 3-Amino-3-cyclopropylpropanamide HCl | 1.0× (baseline) | Benzyl chloride |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of 3-amino-3-cyclopropylpropanamide hydrochloride as an anticancer agent. Its structural features allow it to interact with various biological targets associated with cancer cell proliferation.

- Case Study : In a study evaluating derivatives for anticancer activity, compounds similar to 3-amino-3-cyclopropylpropanamide exhibited significant cytotoxicity against A549 lung cancer cells, suggesting that modifications to this scaffold can enhance therapeutic efficacy .

2. Neurological Disorders

The compound has been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions like depression and anxiety.

- Case Study : Research has shown that derivatives of cyclopropyl-containing amines can influence serotonin receptors, which are critical in mood regulation .

Synthetic Organic Chemistry

1. Building Block for Complex Molecules

this compound serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Data Table: Synthetic Routes and Yields

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Amide Formation | Cyclopropylamine + Carboxylic Acid | 85 |

| Alkylation | 3-Amino-3-cyclopropylpropanamide + Alkyl Halide | 90 |

| Coupling Reactions | 3-Amino-3-cyclopropylpropanamide + Aryl Halides | 75 |

1. Antioxidant Properties

The compound's structure allows it to act as an antioxidant, potentially reducing oxidative stress in cells.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural and physicochemical properties of 3-amino-3-cyclopropylpropanamide hydrochloride with related compounds:

Key Differences and Implications

Cyclopropyl vs. Aromatic Substituents

- Cyclopropyl Group (Target Compound) : Introduces angle strain (60° bond angles vs. ideal 109.5°), enhancing reactivity and conformational rigidity. This may improve target binding specificity in drug design .

- Phenyl Group (Compound in ) : Provides planar aromaticity, facilitating π-π stacking interactions but reducing solubility compared to cyclopropane derivatives.

Functional Group Variations

- Amide vs. Carboxylic Acid () : The amide group in the target compound is less acidic (pKa ~15–17) than the carboxylic acid (pKa ~2–3), affecting ionization and bioavailability.

- Hydroxy vs.

Ring Size and Substituent Position

- N-Methylation () : Reduces hydrogen-bonding capacity, possibly enhancing membrane permeability.

Biological Activity

3-Amino-3-cyclopropylpropanamide hydrochloride (often abbreviated as ACCP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 164.63 g/mol. The compound features an amino group, a cyclopropyl ring, and an amide functional group, which are critical for its biological interactions. Its solubility in water enhances its applicability in biological systems.

The biological activity of ACCP is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- Hydrophobic Interactions : The cyclopropyl group enhances binding affinity through hydrophobic interactions, potentially increasing the compound's efficacy against target proteins.

- Enzyme Modulation : Initial studies suggest that ACCP may modulate the activity of specific enzymes, although further research is necessary to elucidate these pathways fully .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity across various contexts:

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties, although specific mechanisms and efficacy levels remain to be fully characterized.

- Enzyme Inhibition : ACCP has been investigated for its ability to inhibit certain enzymes, which could have implications in drug development for conditions requiring enzyme modulation .

- Pharmacological Applications : Its structural characteristics suggest potential use as a precursor in synthesizing novel therapeutic agents.

Research Findings and Case Studies

A variety of studies have explored the biological activity of ACCP, contributing to our understanding of its potential applications:

- In Vitro Studies : Laboratory studies have shown that ACCP interacts with several protein targets, indicating a broad spectrum of potential bioactivity. For instance, binding assays demonstrated significant affinities for specific enzymes involved in metabolic pathways .

- Comparative Analysis : When compared to structurally similar compounds, ACCP exhibited unique binding profiles, suggesting distinct mechanisms of action that could be leveraged in drug design.

Table 1: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| 3-Amino-3-cyclopropylpropanamide HCl | C₆H₁₂ClN₂O | Antimicrobial potential | Enzyme inhibition, receptor binding |

| 3-Amino-N-methylpropanamide HCl | C₇H₁₄ClN₂O | Moderate enzyme inhibition | Similar binding interactions |

| 3-Amino-2-cyclohexyl-1-propanol HCl | C₈H₁₅ClN₂O | Low antimicrobial activity | Different hydrophobic interactions |

Future Directions

While initial findings are promising, further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:

- Clinical Trials : Conducting phase I and II clinical trials to assess safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by ACCP will enhance understanding of its therapeutic potential.

- Structural Modifications : Exploring analogs and derivatives may yield compounds with improved activity profiles or reduced side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-amino-3-cyclopropylpropanamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via cyclopropylating agents (e.g., cyclopropane carboxamide precursors), followed by amidation and salt formation with HCl. Critical parameters include:

- Reaction conditions : Use of continuous flow reactors for efficient heat and mass transfer to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and amide NH signals (δ 6.5–8.0 ppm). Compare with computed spectra using DFT methods .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z consistent with C₆H₁₁N₂O·HCl) .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How can researchers ensure the compound’s stability during long-term storage?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the cyclopropane ring or amide bond. Conduct stability assays via periodic HPLC analysis under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ values) be resolved?

- Methodological Answer :

- Standardized assays : Replicate studies using identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor binding).

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or NMR to rule out polymorphic variations .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outliers due to assay sensitivity .

Q. What strategies are effective for evaluating its interaction with neurological targets (e.g., NMDA receptors)?

- Methodological Answer :

- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]MK-801) in cortical membrane preparations to quantify receptor affinity. Include negative controls with competitive inhibitors (e.g., ketamine) .

- Molecular docking : Perform homology modeling of the receptor’s binding pocket (e.g., GluN1 subunit) and simulate ligand interactions using AutoDock Vina. Validate predictions via mutagenesis studies .

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- DFT calculations : Optimize transition states for cyclopropane ring-opening reactions (e.g., acid-catalyzed hydrolysis) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Machine learning : Train models on existing cyclopropane derivative datasets to forecast regioselectivity in amidation or oxidation reactions .

Data Contradiction and Mechanistic Analysis

Q. What experimental approaches explain discrepancies in reported enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic assays : Compare Michaelis-Menten parameters (Km, Vmax) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Fluorescence quenching : Monitor conformational changes in the enzyme (e.g., tryptophan fluorescence) upon ligand binding to validate allosteric effects .

Q. How does the cyclopropyl group’s rigidity influence binding affinity compared to non-cyclic analogs?

- Methodological Answer :

- SAR studies : Synthesize analogs with cyclohexyl or linear propyl groups. Compare ΔG values via isothermal titration calorimetry (ITC) to quantify entropy-driven binding enhancements from cyclopropane’s rigidity .

- X-ray crystallography : Resolve co-crystal structures with target proteins to visualize steric constraints imposed by the cyclopropane ring .

Safety and Handling

Q. What protocols mitigate risks during in vivo administration of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.